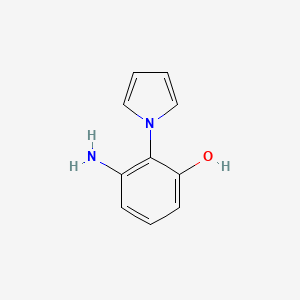

3-Amino-2-(1H-pyrrol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-8-4-3-5-9(13)10(8)12-6-1-2-7-12/h1-7,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLRNBIIZZKKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 1h Pyrrol 1 Yl Phenol and Analogous Structures

Strategic Approaches to the Synthesis of N-Substituted Pyrrole (B145914) Moieties

The formation of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, with several established and novel methods available. A prominent and classic approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netmdpi.com This method is known for its high atom economy and the use of readily available starting materials. researchgate.net Variations of this reaction have been developed to improve efficiency and expand its substrate scope. For instance, the use of iron(III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions with good to excellent yields. organic-chemistry.org Similarly, aluminas, acting as heterogeneous catalysts, have been employed in solvent-free Paal-Knorr reactions, offering high yields and the potential for catalyst recycling. mdpi.com

Another significant strategy is the Clauson-Kaas reaction, which provides a pathway to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines. researchgate.net This method can often be performed under mild, and in some cases, catalyst-free conditions. researchgate.net

Modern synthetic approaches have also harnessed transition metal catalysis. Nickel-catalyzed methods have been developed for the synthesis of N-(hetero)aryl pyrroles from 2,5-hexanedione (B30556) and anilines, tolerating a wide range of functional groups. researchgate.net Gold-catalyzed reactions, such as the cyclization of enyne sulfonamides or the hydroamination of alkynes with α-amino ketones, have also emerged as powerful tools for pyrrole synthesis. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been successfully applied for the N-arylation of pyrroles with aryl chlorides and nitroarenes. rsc.orgresearchgate.netrsc.org

The following table summarizes key methods for the synthesis of N-substituted pyrroles:

| Reaction Name | Key Reactants | Catalyst/Conditions | Advantages | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid), Metal halides (e.g., FeCl3, CaCl2), Aluminas | High atom economy, readily available starting materials, can be performed under mild or solvent-free conditions. | researchgate.netmdpi.com |

| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, Amine | Often mild or catalyst-free | Good for a range of anilines and sulfonamides. | researchgate.net |

| Nickel-Catalyzed Synthesis | 2,5-Hexanedione, Anilines | NiCl2·6H2O + dppe | Tolerates a wide array of functional groups. | researchgate.net |

| Gold-Catalyzed Cyclization | Enyne sulfonamides | IPrAuCl/AgNTf2 | Access to substituted and formylpyrroles. | nih.gov |

| Palladium-Catalyzed N-Arylation | Pyrrole, Aryl halide/nitroarene | Pd catalysts (e.g., Pd/keYPhos, Pd(acac)2/BrettPhos) | Mild conditions, broad substrate scope including late-stage functionalization. | rsc.orgresearchgate.netrsc.org |

Synthetic Routes to Ortho-Aminophenol Derivatives

The synthesis of ortho-aminophenols is a critical step in accessing the target compound. A common and traditional method involves the nitration of phenols, followed by the reduction of the resulting ortho-nitrophenol. This route, however, can lead to the formation of the para-isomer as a significant byproduct. rsc.org

A more direct approach is the reduction of ortho-nitrophenols, which can be achieved using various reducing agents. For instance, sodium dithionite (B78146) (Na2S2O4) in ethanol (B145695) has been used for the efficient conversion of a nitro group to an amino group. vjol.info.vn Another method involves catalytic hydrogenation. For example, nitrobenzene (B124822) can be hydrogenated in the presence of a platinum-carbon (Pt-C) catalyst and sulfuric acid to generate phenylhydroxylamine, which then undergoes rearrangement to form ortho-aminophenol sulfate. google.com

Modern methods are also being developed to overcome the limitations of classical approaches. These include strategies based on C-H activation to directly introduce an amino or hydroxyl group. researchgate.net Additionally, photochemical methods that involve the reaction of aryl azides with alcohols have been explored for the synthesis of ortho-aminophenols. researchgate.net

Some synthetic strategies for ortho-aminophenols are outlined below:

| Starting Material | Key Transformation | Reagents/Catalyst | Key Features | Reference |

| Phenol (B47542) | Nitration followed by reduction | Nitrating agent (e.g., HNO3/H2SO4), Reducing agent (e.g., Na2S2O4, catalytic hydrogenation) | Can produce isomeric mixtures. | rsc.org |

| o-Nitrophenol | Reduction | Na2S2O4, Catalytic hydrogenation (e.g., H2/Pd-C) | Direct conversion to the desired product. | vjol.info.vn |

| Nitrobenzene | Catalytic hydrogenation and rearrangement | H2, Pt-C, H2SO4 | Forms phenylhydroxylamine intermediate. | google.com |

| Aryl Azides | Photochemical reaction with alcohols | Light | A modern approach to functionalized ortho-aminophenols. | researchgate.net |

Coupling Strategies for Constructing the 3-Amino-2-(1H-pyrrol-1-yl)phenol Scaffold

The final and most crucial step in the synthesis of this compound is the coupling of the N-substituted pyrrole and ortho-aminophenol fragments. This can be achieved through several strategic approaches.

Direct (hetero)arylation (DHA) has emerged as a powerful C-C and C-N bond-forming strategy, offering advantages in terms of atom economy by avoiding the pre-functionalization of one of the coupling partners. mdpi.com Palladium-catalyzed N-arylation of pyrroles with aryl halides or nitroarenes represents a viable route. rsc.orgresearchgate.netrsc.org In the context of this compound, this would involve the coupling of a pyrrole with a suitably protected and functionalized ortho-aminophenol derivative. The use of aryl chlorides as electrophiles is particularly advantageous due to their lower cost and the ability to perform late-stage functionalization. rsc.org

An alternative strategy involves the construction of one of the heterocyclic rings onto a pre-existing substituted precursor. For instance, a suitably functionalized aminophenol could be reacted with a 1,4-dicarbonyl compound in a Paal-Knorr synthesis to form the pyrrole ring. mdpi.comorganic-chemistry.org Conversely, a precursor containing a pyrrole moiety could undergo reactions to form the aminophenol. This might involve multi-step sequences including nitration and subsequent reduction.

Cyclization reactions are also fundamental in heterocyclic synthesis. For example, the condensation of 2-aminophenol (B121084) with various reagents can lead to the formation of benzoxazoles. vjol.info.vn While not directly forming the target compound, these principles of cyclization can be adapted. A multi-component reaction involving an amine, an aldehyde, and an indole (B1671886) has been demonstrated for the synthesis of 3-amino alkylated indoles, showcasing the potential for complex one-pot syntheses. rsc.org

The synthesis of a complex molecule like this compound will likely involve a multi-step sequence. researchgate.net This could entail the protection of reactive functional groups, such as the amino and hydroxyl groups of the aminophenol, to prevent unwanted side reactions during the coupling step. Following the successful formation of the central scaffold, deprotection steps would be necessary to yield the final product. The choice of protecting groups is critical to ensure they are stable under the reaction conditions of the coupling step but can be removed selectively without affecting the rest of the molecule.

Regioselective Synthesis and Isomer Control in Aminophenol-Pyrrole Conjugates

Achieving the desired regiochemistry is a significant challenge in the synthesis of substituted aromatic compounds. In the case of this compound, the precise placement of the amino and pyrrole groups on the phenol ring is paramount.

Isomer control often begins with the selection of starting materials and the synthetic route. For instance, in the synthesis of ortho-aminophenol, the nitration of phenol can lead to a mixture of ortho and para isomers, necessitating separation or the use of directing groups to favor the desired isomer. rsc.org

In the context of coupling reactions, the inherent reactivity of the positions on the aromatic rings will influence the outcome. For direct arylation methods, the directing effects of the substituents on both the pyrrole and the aminophenol will play a crucial role. Amine-catalyzed cycloaddition reactions have been shown to provide regioselective synthesis of pyrroles, where the regiochemistry is controlled by the substitution pattern of the enamine precursor. nih.gov This highlights the importance of precursor design in controlling the final product's structure.

Optimization of Reaction Conditions and Reaction Efficiency Considerations

The efficient synthesis of pyrrole-substituted aminophenols necessitates careful optimization of reaction parameters to maximize yields, minimize side products, and ensure regiochemical control. The synthesis of highly functionalized pyrroles can be challenging, with outcomes often hampered by low yields and modest regioselectivity. thieme-connect.de Key considerations in the optimization process include the choice of catalyst, solvent, temperature, and the nature of the starting materials. numberanalytics.com

A significant challenge in pyrrole synthesis is the potential for ring instability or polymerization under harsh reaction conditions. numberanalytics.com Therefore, the development of mild and efficient protocols is of paramount importance. For instance, the use of the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been shown to promote the efficient synthesis of substituted pyrroles in an aqueous medium. scirp.org An initial reaction at room temperature in water gave a low yield of the desired pyrrole (20%) even after an extended time. scirp.org Increasing the temperature to 60°C did not significantly improve the yield; however, the addition of a catalytic amount of DABCO (10 mol%) led to a high yield (84%) of the product. scirp.org This highlights the critical role of the catalyst in achieving high reaction efficiency.

The choice of starting materials is another crucial factor. numberanalytics.com The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The efficiency of this reaction can be influenced by the reactivity of both components. For the synthesis of N-substituted pyrroles, a variety of amines, including alkyl and aryl amines, can be employed. scirp.org

The following table summarizes the impact of various reaction conditions on the synthesis of substituted pyrroles, based on findings from different studies.

| Parameter | Variation | Observation | Reference |

| Catalyst | No Catalyst vs. DABCO (10 mol%) | The yield of the pyrrole product increased from 20% to 84% in an aqueous medium. | scirp.org |

| Solvent | Aqueous Medium | Enables an eco-friendly synthesis and can lead to high yields with the appropriate catalyst. | scirp.org |

| Temperature | Room Temperature vs. 60°C | In the absence of a catalyst, increasing the temperature did not significantly improve the reaction yield. | scirp.org |

| Starting Materials | Alkyl vs. Aryl Amines | Both types of amines can be used successfully in DABCO-catalyzed pyrrole synthesis in water. | scirp.org |

| Catalyst System | Copper(II) Triflate (Cu(OTf)₂) | Enables the aerobic synthesis of substituted pyrroles from aryl acetaldehydes and alkyl amines at 40°C. alliedacademies.org | alliedacademies.org |

Emerging Synthetic Technologies for Pyrrole and Aminophenol Functionalization

The field of synthetic organic chemistry is continually evolving, with new technologies offering more efficient and selective ways to construct complex molecules. The functionalization of pyrrole and aminophenol scaffolds is an active area of research, with several emerging technologies showing significant promise.

Multicomponent Reactions (MCRs) represent a powerful strategy for building molecular complexity in a single step, offering high atom economy and efficiency. bohrium.com These reactions are well-suited for creating libraries of compounds for biological screening. bohrium.com For example, a three-component reaction of 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent, can produce highly substituted pyrroles. bohrium.com Another MCR approach involves the l-proline (B1679175) catalyzed one-pot synthesis of 3-amino-alkylated indoles, a related heterocyclic system, from an aldehyde, an amine, and indole under solvent-free conditions. rsc.org

Electrochemical Synthesis is emerging as a sustainable and powerful tool for molecular editing. Recently, a groundbreaking electrochemical method was developed for the highly selective para-position single-carbon insertion into polysubstituted pyrroles. scitechdaily.com This transformation, which has been historically difficult to achieve, is enabled by distonic radical cation intermediates. scitechdaily.com The regioselectivity of the carbon insertion is controlled by the electronic properties of the protecting group on the pyrrole nitrogen, with an electron-withdrawing group directing the insertion to the para position. scitechdaily.com This technology expands the toolkit for creating structurally diverse pyridine (B92270) derivatives from pyrroles. scitechdaily.com

Advanced Catalytic Systems continue to push the boundaries of C-H functionalization. Gold nanoparticles supported on ceria (Au/CeO₂), for instance, have been used for the selective aerobic dehydrogenative aromatization of cyclohexenone motifs and secondary amines to synthesize m-phenylenediamine (B132917) derivatives. acs.org This type of catalytic system, which demonstrates unusual regioselectivity, could potentially be adapted for the synthesis of aminophenol analogs. acs.org The unique catalytic activity is attributed to the preferential dehydrogenation of enamine intermediates on the gold nanoparticle surface. acs.org Furthermore, copper-catalyzed aerobic oxidative coupling of diols and primary amines provides a route to N-substituted pyrroles at room temperature using oxygen as the oxidant. organic-chemistry.org

The following table highlights some of these emerging synthetic technologies.

| Technology | Description | Advantages | Reference |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form complex products. | High atom economy, efficiency, and suitability for diversity-oriented synthesis. | bohrium.com |

| Electrochemical C-H Functionalization | Using electrochemistry to achieve precise single-carbon insertion into the pyrrole ring. | Unprecedented para-selectivity, mild conditions, and novel reaction pathways. | scitechdaily.com |

| Gold-Catalyzed Dehydrogenative Aromatization | Employing supported gold nanoparticles for the selective synthesis of meta-substituted anilines. | High selectivity for meta-products, utilization of air as an oxidant. | acs.org |

| Copper-Catalyzed Aerobic Oxidation | Using a copper catalyst and oxygen to couple diols and amines to form N-substituted pyrroles. | Mild reaction conditions (room temperature), use of a sustainable oxidant. | organic-chemistry.org |

These advancements in synthetic methodology are crucial for accessing novel chemical structures like this compound and its analogs, paving the way for new discoveries in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 3 Amino 2 1h Pyrrol 1 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of 3-Amino-2-(1H-pyrrol-1-yl)phenol is expected to show distinct signals corresponding to the protons on the phenolic and pyrrolic rings, as well as the amino and hydroxyl groups. Based on data for related compounds like 2-aminophenol (B121084) and 4-(1H-pyrrol-1-yl)phenol, the aromatic protons of the phenol (B47542) ring would likely appear as multiplets in the range of δ 6.5-7.5 ppm. rsc.orgresearchgate.net The protons of the pyrrole (B145914) ring typically resonate in a similar region, with characteristic shifts for the α and β protons. modgraph.co.ukrsc.org The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. For instance, in DMSO-d₆, the -OH proton of 2-aminophenol appears around δ 8.98 ppm, and the -NH₂ protons are observed at δ 4.48 ppm. rsc.org

¹H NMR Data for Structurally Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Aminophenol | DMSO-d₆ | 8.98 (s, 1H, OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, NH₂) | rsc.org |

| 3-Aminophenol | DMSO-d₆ | Signals reported but specific shifts not detailed in provided text. | chemicalbook.com |

| 4-Aminophenol (B1666318) | DMSO-d₆ | 8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂) | rsc.org |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon attached to the hydroxyl group (C-O) would likely resonate downfield, typically in the range of δ 140-160 ppm, as seen in aminophenols. rsc.orgchemicalbook.com The carbon attached to the amino group (C-N) would also be in a similar region. The carbons of the pyrrole ring would show characteristic shifts, generally between δ 100-130 ppm. rsc.org

¹³C NMR Data for Structurally Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 2-Aminophenol | DMSO-d₆ | 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 | rsc.org |

| 4-Aminophenol | DMSO-d₆ | 153.70, 131.82, 113.18 (Only 3 values provided) | rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the pyrrole and phenol rings, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the phenol and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This technique would be instrumental in confirming the C2-N bond between the phenol and pyrrole rings by showing a correlation between the pyrrole N-H or α-protons and the carbons of the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the phenol ring. ipb.pt

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands would be expected.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. researchgate.net

N-H Stretching: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine (-NH₂) group, potentially overlapping with the O-H band. researchgate.net

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: This vibration is expected in the 1250-1360 cm⁻¹ range. researchgate.net

C-O Stretching: A strong band for the phenolic C-O bond should appear between 1200-1260 cm⁻¹.

Characteristic FT-IR Bands for Related Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching (broad) | 3200 - 3600 | researchgate.net |

| Primary N-H | Stretching (two peaks) | 3300 - 3500 | researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

| Aromatic C-N | Stretching | 1250 - 1360 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of both the substituted phenol and pyrrole chromophores. Pyrrole itself exhibits absorption bands around 250 nm and 287 nm, attributed to π-π* transitions. researchgate.net The presence of the phenol and amino groups, which act as auxochromes, would likely cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity due to extended conjugation. The electronic transitions are sensitive to the solvent polarity and pH, which can alter the protonation state of the amino and hydroxyl groups.

UV-Vis Absorption Data for Related Chromophores | Compound/Chromophore | Solvent | λmax (nm) | Transition | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrrole | Aqueous | 250, 287 | π-π* | researchgate.net | | 3-Aminophenol | Not Specified | Data available but λmax not detailed in text. | nist.gov | | Substituted Pyrroles | Not Specified | Dependent on substitution | researchgate.netrsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the exact mass is 174.0793 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 174. The fragmentation pattern would provide further structural information. For instance, the fragmentation of related aminophenols often involves the loss of CO or HCN. nist.govmassbank.eu The fragmentation of the pyrrole ring could also lead to characteristic daughter ions.

Expected Mass Spectrometry Data

| Analysis Type | Expected Result |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Exact Mass | 174.0793 |

| Molecular Ion Peak [M]⁺˙ | m/z = 174 |

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable insights into its molecular geometry, conformational preferences, and the nature of intermolecular forces that govern its crystal packing.

The process would involve growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

Expected Research Findings:

Molecular Structure: The analysis would confirm the connectivity of the atoms, bond lengths, and bond angles, providing a definitive structural elucidation of the this compound molecule.

Conformation: The dihedral angles between the phenol and pyrrole rings would be precisely measured, revealing the preferred spatial orientation of these two planar moieties relative to each other.

Intermolecular Interactions: The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups, as well as potential N-H···π or C-H···π interactions with the aromatic rings. The specific distances and geometries of these interactions would be quantified.

A comprehensive crystallographic study would generate a wealth of data, which is typically presented in a standardized format. Below is an example of how such data would be tabulated.

Interactive Data Table: Crystallographic Data for this compound (Hypothetical)

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₀H₁₀N₂O |

| Formula Weight | 174.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.170 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 2250 [R(int) = 0.025] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Thermal Stability Profiles

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures and for characterizing its thermal decomposition process. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed concurrently to provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This allows for the detection of physical and chemical changes that are not associated with a mass loss, such as melting, crystallization, and solid-state transitions.

Expected Research Findings:

Decomposition Temperature: TGA would identify the onset temperature of decomposition, providing a key indicator of the thermal stability of this compound.

Decomposition Stages: The TGA curve might show one or more distinct steps of mass loss, indicating a multi-stage decomposition process. The percentage of mass lost at each stage can provide clues about the fragments being lost.

Melting Point: The DTA curve would exhibit an endothermic peak corresponding to the melting point of the compound.

Exothermic Decomposition: The decomposition process is typically exothermic, which would be observed as one or more exothermic peaks in the DTA curve following the melting point.

The data obtained from these analyses are critical for understanding the material's thermal limitations and for ensuring safe handling and storage.

Interactive Data Table: Thermal Analysis Data for this compound (Hypothetical)

| Analysis Type | Parameter | Value (Hypothetical) |

| TGA | Onset of Decomposition | 250 °C |

| TGA | Temperature of Max Decomposition Rate (DTG peak) | 275 °C |

| TGA | Residue at 600 °C | 15% |

| DTA | Melting Point (Endotherm) | 220 °C |

| DTA | Decomposition (Exotherm) | 260 °C - 300 °C |

Computational Chemistry and Theoretical Investigations of 3 Amino 2 1h Pyrrol 1 Yl Phenol

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For 3-Amino-2-(1H-pyrrol-1-yl)phenol, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (ground state geometry). oaji.netnih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. ekb.eg The accuracy of these optimized parameters is often confirmed by ensuring all calculated vibrational frequencies are positive, which indicates a true energy minimum. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. oaji.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. oaji.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comaimspress.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. ijarset.com For molecules similar to this compound, DFT calculations are used to map the electron density of these orbitals and calculate their energy values. nih.govresearchgate.net This analysis helps predict how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents typical values for a molecule of this type, calculated using DFT methods, to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.35 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 4.60 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. oaji.net It is a valuable tool for predicting how different molecules might interact. ijarset.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green regions represent areas with neutral or near-zero potential. ijarset.com

For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. mdpi.com These descriptors are derived from conceptual DFT and provide a quantitative basis for principles like the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons. researchgate.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes. Soft molecules are generally more reactive. ijarset.comresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors This table shows representative values for a molecule of this class, derived from HOMO and LUMO energies, for illustrative purposes.

| Descriptor | Definition | Typical Value |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.05 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.30 eV |

| Chemical Softness (S) | S = 1/η | 0.43 eV-1 |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

While DFT is widely used, ab initio methods represent another class of quantum chemical calculations. These methods are based on first principles, without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information. While computationally more demanding than DFT, they can serve as a benchmark for validating results from DFT or other less computationally intensive methods for molecules like this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational preferences and dynamic behavior. nih.gov By simulating the molecule in a given environment (like a solvent box) over a period, researchers can observe how the different parts of the molecule rotate and flex. This provides insight into the range of shapes the molecule can adopt, the stability of different conformers, and the energy barriers between them. nih.gov

Non Clinical Applications and Materials Science Contributions of Aminophenol Pyrrole Derived Systems

Coordination Chemistry and Ligand Development

The presence of multiple heteroatoms (N, O) in aminophenol-pyrrole derivatives makes them excellent candidates for forming polydentate ligands, particularly Schiff bases, which can coordinate with a wide array of metal ions.

Schiff base ligands derived from the condensation of an aminophenol-pyrrole precursor, such as 2-aminophenol-pyrrole-2-carboxaldehyde, readily form stable complexes with various divalent and trivalent metal ions. nih.govresearchgate.net The synthesis typically involves reacting the Schiff base ligand with the corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. nih.govajrconline.org The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. mdpi.com

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the shift of the azomethine (C=N) stretching vibration band upon complexation. The disappearance of the N-H band and shifts in the phenolic C-O stretching frequency confirm the deprotonation and coordination of the amino and hydroxyl groups, respectively. researchgate.netnih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of the ligand and its diamagnetic complexes (like Zn(II) and Cd(II)). The absence of the phenolic -OH proton signal in the complex's spectrum is a clear indication of deprotonation and coordination. nih.govresearchgate.net

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes, confirming the proposed structure. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. nih.govnih.gov

Molar Conductance Measurements: These measurements in a suitable solvent help determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere. ajrconline.orgnih.govresearchgate.net

A notable example is the synthesis of complexes with a Schiff base derived from pyrrole-2-carboxaldehyde and 2-aminophenol (B121084). nih.gov These complexes, with metals like Zn(II), Cd(II), Sn(II), and Pb(II), have been successfully synthesized and characterized, demonstrating the versatility of this ligand system. nih.govresearchgate.net Similarly, Schiff bases from 2-aminophenol have been used to create complexes with Co(II), Ni(II), Cu(II), and Mn(II), among others. ajrconline.orgnih.gov

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | Key ¹H NMR Signal (ppm) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

|---|---|---|---|---|

| Ligand (L) | ~1617 | ~1249 | Disappearance of phenolic OH signal upon complexation | - |

| [Zn(L)Cl₂] | Shifted | Shifted | Confirms complexation | Low value (non-electrolyte) |

| [Cd(L)Cl₂] | Shifted | Shifted | Confirms complexation | Low value (non-electrolyte) |

| [Co(L)₂(H₂O)₂] | Shifted | Shifted | Paramagnetic | Low value (non-electrolyte) |

| [Ni(L)₂(H₂O)₂] | Shifted | Shifted | Paramagnetic | Low value (non-electrolyte) |

Data is representative and compiled from findings in sources nih.govresearchgate.netajrconline.orgnih.gov.

The coordination behavior of aminophenol-pyrrole Schiff base ligands is typically polydentate. Spectroscopic evidence from IR and NMR studies indicates that the ligand coordinates to the central metal ion through the phenolic oxygen (after deprotonation), the azomethine nitrogen, and the pyrrole (B145914) nitrogen. nih.govresearchgate.net This often results in the formation of stable five- or six-membered chelate rings. researchgate.net

The geometry of the resulting metal complex is influenced by the nature of the metal ion, its d-electron configuration, the stoichiometry of the complex, and the steric hindrance of the ligands. youtube.com Common geometries observed for these types of complexes include:

Tetrahedral: Frequently observed for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some Co(II) and Mn(II) complexes. nih.govajrconline.orgmdpi.comnih.gov Molecular mechanics (MM2) calculations and spectroscopic data support tetrahedral geometries for complexes of a 2-aminophenol-pyrrole-2-carboxaldehyde Schiff base with Zn(II), Cd(II), Sn(II), and Pb(II). nih.gov

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Cu(II). ajrconline.orgnih.gov

Octahedral: Often adopted by metal ions like Cr(III), Fe(III), Co(II), and Ni(II), where the coordination sphere is completed by additional ligands such as water molecules or anions. nih.govresearchgate.net

Trigonal Bipyramidal & Square Pyramidal: These five-coordinate geometries are also possible, though they are generally less common than four- and six-coordinate structures. libretexts.orgiupac.org

Table 2: Common Geometries of Aminophenol-Pyrrole Schiff Base Complexes

| Metal Ion | d-electron Config. | Coordination No. | Common Geometry | Reference(s) |

|---|---|---|---|---|

| Zn(II) | d¹⁰ | 4 | Tetrahedral | nih.govnih.gov |

| Cd(II) | d¹⁰ | 4 | Tetrahedral | nih.gov |

| Sn(II) | p² | 4 | Tetrahedral | nih.gov |

| Pb(II) | p² | 4 | Tetrahedral | nih.gov |

| Ni(II) | d⁸ | 4 or 6 | Square Planar or Octahedral | ajrconline.orgnih.gov |

| Co(II) | d⁷ | 4 or 6 | Tetrahedral or Octahedral | ajrconline.orgnih.gov |

| Cu(II) | d⁹ | 4 | Square Planar | ajrconline.orgnih.gov |

| Cr(III) | d³ | 6 | Octahedral | nih.gov |

The metal complexes derived from aminophenol-based ligands have emerged as promising catalysts in a variety of organic synthesis reactions. The redox-active nature of the aminophenol ligand framework, coupled with the catalytic activity of the coordinated metal center, can facilitate electron transfer processes crucial for catalysis.

Research has demonstrated the catalytic efficacy of these complexes in several key transformations:

Oxidation Reactions: Complexes of manganese and other metals have shown significant catalytic activity in the oxidation of alcohols. researchgate.net

Condensation Reactions: A Cu(II) Schiff base complex has been successfully employed as a catalyst for Claisen-Schmidt condensation to produce chalcone (B49325) derivatives, achieving high yields (>90%). mdpi.com

Coupling Reactions: Certain complexes have been identified as effective catalysts for aryl-aryl coupling reactions. researchgate.net

C-H Amination: Palladium complexes with aminophenol-based ligands have been used to catalyze intramolecular C-H amination, a powerful reaction for synthesizing N-heterocycles like pyrrolidines.

The catalytic performance is often superior to that of the simple metal salt or the free ligand, highlighting the importance of the complex's specific electronic and geometric structure. mdpi.com

Polymer Science and Advanced Materials

The functional groups in aminophenol-pyrrole compounds make them valuable monomers for creating novel polymers and composite materials with advanced properties.

Poly(aminophenol) and its copolymers with pyrrole can be synthesized through either chemical or electrochemical polymerization methods. springerprofessional.deresearchgate.netmdpi.com

Chemical Synthesis: This method typically involves the oxidation of the monomers (e.g., o-aminophenol and pyrrole) using an oxidizing agent like ammonium (B1175870) persulfate or ferric chloride (FeCl₃) in an aqueous medium. springerprofessional.deresearchgate.netmdpi.com This approach allows for the production of the polymer as a powder. For instance, poly(pyrrole-co-o-aminophenol)/chitosan composites have been synthesized by chemically polymerizing the monomers in varying molar ratios in the presence of chitosan. springerprofessional.deresearchgate.net

Electrochemical Synthesis: Electropolymerization is carried out by applying a potential to an electrode (like platinum or expanded graphite) submerged in a solution containing the monomer and an electrolyte. researchgate.netmdpi.com This technique produces a polymer film directly on the electrode surface, and the film's properties can be controlled by adjusting electrochemical parameters. mdpi.com

Characterization of these polymers and their nanocomposites involves several techniques:

FT-IR and NMR Spectroscopy: Confirm the successful polymerization and the structural composition of the resulting copolymer or composite. springerprofessional.deresearchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): Reveals the surface morphology of the synthesized materials. SEM images have shown that copolymers can exhibit mixed morphologies, combining features of the individual homopolymers, such as the granular structure of polypyrrole. springerprofessional.deresearchgate.net

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and TGA are used to assess the thermal stability of the polymers. Studies have shown that composites can possess enhanced thermal stability compared to the individual components. springerprofessional.deresearchgate.netresearchgate.net

Polymers derived from aminophenol and pyrrole are electroactive and possess excellent electrochemical properties, making them highly suitable for sensor applications. springerprofessional.denih.gov Their conductivity, environmental stability, and the ease with which they can be functionalized are key advantages. mdpi.com

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of these polymers. CV studies of poly(pyrrole-co-o-aminophenol) composites demonstrate good redox behavior and high electrochemical stability, which are essential for reusable sensors. springerprofessional.deresearchgate.net The conductive nature of these polymers facilitates efficient electron transfer between an analyte and the sensor electrode. nih.gov

These properties have been leveraged to develop electrochemical chemo- and biosensors for various important analytes:

Uric Acid Sensors: The detection of uric acid is crucial for diagnosing several diseases. Polypyrrole-based materials have been successfully used to create sensitive and selective uric acid sensors. For example, a PPy/α-Fe₂O₃ hybrid material served as an effective electrode for the electrochemical determination of uric acid, showing a low limit of detection (1.349 μM). mdpi.com Another approach utilized PPy-coated metal-organic frameworks as peroxidase mimics for the colorimetric detection of uric acid. nih.gov These sensors often operate via the electrochemical oxidation of uric acid on the polymer-modified electrode surface. mdpi.comresearchgate.net

Other Biosensors: The versatility of polypyrrole and related conductive polymers allows them to be used as immobilization matrices for enzymes and antibodies in a wide range of biosensors. nih.gov They have been employed in immunosensors and enzyme-based sensors for detecting cancer biomarkers, glucose, and other biologically relevant molecules. nih.gov The polymer matrix not only entraps the biorecognition element but also enhances the signal transduction. nih.gov

Table 3: Performance of Polypyrrole-Based Uric Acid Sensors

| Sensor Material | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference(s) |

|---|---|---|---|---|

| PPy/α-Fe₂O₃ | Differential Pulse Voltammetry | 5–200 | 1.349 | mdpi.com |

| PPy-coated MOF | Colorimetric | 1–50 | 0.47 | nih.gov |

| Graphene/Uricase-MBs | Chemoresistor (pH) | 1-1000 | 1 | mdpi.com |

| Poly(L-threonine)/PGE | Voltammetry | 0.1-90 | 0.1 | researchgate.net |

MOF: Metal-Organic Framework; MBs: Magnetic Beads; PGE: Pencil Graphite Electrode.

Role in Conductive Polymer Research

The monomer 3-Amino-2-(1H-pyrrol-1-yl)phenol is a promising candidate for the development of novel conductive polymers. Its potential stems from the presence of two polymerizable moieties: the pyrrole ring and the aminophenol group. Both polypyrrole (PPy) and polyaminophenol (PAP) are well-studied electroactive polymers, and a polymer derived from this hybrid monomer would be expected to exhibit a unique combination of their respective properties. researchgate.netnih.gov

A copolymer formed from this compound could offer synergistic effects, combining the high conductivity of PPy with the redox capabilities and potentially superior film-forming properties of PAP. Research on copolymers of polyaniline (PANI) and 2-aminophenol has shown that such combinations can amplify physical properties while maintaining electrical activity. acs.org

Table 1: Comparative Properties of Parent Polymers and Predicted Properties of Poly(this compound)

| Property | Polypyrrole (PPy) | Poly(m-aminophenol) (PmAP) | Predicted Polymer |

|---|---|---|---|

| Conductivity | High | Low (Redox Active) | Moderate to High |

| Electroactivity | Good | Excellent | Excellent |

| Adhesion | Moderate | Good | Excellent |

| Stability | Good Environmental Stability crimsonpublishers.com | Good Thermal Stability | High |

| Polymerization | Electrochemical/Chemical researchgate.net | Electrochemical researchgate.net | Electrochemical |

Development of Specialized Reagents and Chemical Probes

The molecular architecture of this compound makes it an excellent scaffold for the design of specialized chemical reagents and fluorescent probes. The amino group is recognized as a multifunctional recognition group in probe design due to its nucleophilicity and ability to engage in hydrogen bonding. tandfonline.com The aminophenol framework itself is a known precursor for fluorescent molecules, while the pyrrole moiety can extend the π-conjugated system, influencing the photophysical properties. tandfonline.comnih.gov

Derivatives of this compound could function as "turn-on" or "turn-off" fluorescent sensors for various analytes, including metal ions and biologically relevant molecules. tandfonline.comnih.gov The sensing mechanism often involves the interaction of the analyte with the amino or phenolic hydroxyl group, which perturbs the electronic structure of the molecule and causes a detectable change in fluorescence emission. nih.govnih.gov For instance, the coordination of a metal ion to the amino and hydroxyl groups could quench or enhance fluorescence. mdpi.com Research on other pyrrole-based systems has demonstrated their effectiveness in sensing specific ions, such as nitrite, through changes in their supramolecular aggregation state. nih.gov Similarly, pyrroloquinoline derivatives have been developed as selective fluorescent probes for amino acids like lysine (B10760008). nih.gov

Table 2: Functional Moieties of this compound in Chemical Probe Design

| Moiety | Role in Probe Function | Potential Analytes |

|---|---|---|

| Amino Group (-NH2) | Recognition site, modulates fluorescence (PET quenching) thno.org | Metal ions (e.g., Cu2+, Pb2+), protons (pH sensing) tandfonline.commdpi.com |

| Phenolic Group (-OH) | Coordination site, modulates electronic properties | Metal ions, hydrogen peroxide |

| Pyrrole Ring | Part of the fluorophore, extends π-conjugation | Anions, neutral molecules nih.gov |

| Benzene (B151609) Ring | Core scaffold of the fluorophore | N/A |

Corrosion Inhibition Studies

The compound this compound possesses structural features ideal for acting as a corrosion inhibitor for various metals and alloys, such as steel and copper. nih.gov Corrosion inhibitors typically function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive environment. Molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are particularly effective in this role. researchgate.net

The amino (-NH2) and hydroxyl (-OH) groups on the molecule can act as active centers for adsorption, chemically bonding to the metal surface. The flat orientation of the benzene and pyrrole rings allows for maximum surface coverage, effectively blocking active corrosion sites. This adsorption process can be spontaneous, as indicated by studies on similar amino-based inhibitors.

Furthermore, this monomer can be electropolymerized directly onto a metal substrate to form a protective coating. researchgate.net Such a polymer film would offer a dual-protection mechanism:

Barrier Protection : The dense, cross-linked polymer film acts as a physical barrier, similar to coatings of poly(m-aminophenol). researchgate.net

Anodic Protection : The conductive polypyrrole backbone can galvanically protect the underlying metal. PPy coatings are known to maintain the substrate in a passive state, significantly reducing corrosion rates. nih.govacs.orgconicet.gov.ar

Studies on separate PPy and PmAP coatings have shown that PPy provides anodic protection while PmAP offers cathodic protection. researchgate.net A copolymer of this compound could therefore exhibit a powerful, mixed-inhibitor effect.

Table 3: Molecular Features Contributing to Corrosion Inhibition

| Feature | Mechanism of Action |

|---|---|

| Nitrogen/Oxygen Heteroatoms | Act as adsorption centers via lone pair electrons, coordinating to the metal surface. researchgate.net |

| Aromatic Rings (Benzene, Pyrrole) | Provide large surface area coverage and contribute to adsorption via π-electron interactions. |

| Polymerizable Moieties | Allow for the in-situ formation of a strongly adherent, protective polymer film via electropolymerization. researchgate.netconicet.gov.ar |

Applications as Intermediates in Fine Chemical Synthesis

Beyond materials science, this compound is a valuable intermediate for the synthesis of more complex molecules in the fine chemical industry. Its utility is derived from its distinct functional groups, which can be selectively targeted in subsequent reactions.

The primary aromatic amine is a particularly versatile functional handle. It can readily undergo diazotization when treated with nitrous acid, forming a highly reactive diazonium salt. sphinxsai.comyoutube.com This intermediate can then be subjected to a variety of coupling reactions to produce a wide range of compounds, most notably azo dyes. sphinxsai.comunb.ca Coupling the diazonium salt of this compound with various aromatic phenols or amines would yield novel azo dyes with unique colors and properties, potentially for use in textiles or as indicators.

Additionally, the phenolic hydroxyl group and the pyrrole ring offer further sites for chemical modification. The compound can serve as a building block for the synthesis of pharmaceuticals and agrochemicals, where substituted aminophenol and pyrrole structures are common motifs. nih.govresearchgate.net For example, aminoquinolines, which have known biological activity, have been synthesized using pyrrole-containing intermediates. nih.gov

Table 4: Potential Synthetic Transformations of this compound

| Functional Group | Reaction | Product Class |

|---|---|---|

| Primary Amine | Diazotization followed by Azo Coupling sphinxsai.comunb.ca | Azo Dyes |

| Primary Amine | Acylation | Amides |

| Primary Amine | Schiff Base Formation | Imines |

| Phenolic Hydroxyl | Etherification (e.g., Williamson Ether Synthesis) | Aryl Ethers |

| Phenolic Hydroxyl | Esterification | Aryl Esters |

| Pyrrole/Benzene Rings | Electrophilic Aromatic Substitution | Substituted Derivatives |

Future Research Directions and Unexplored Potential

Advanced Structure-Activity Relationship (SAR) Elucidation for Novel Biological Activities

A crucial area of future research lies in the comprehensive exploration of the structure-activity relationships (SAR) of 3-Amino-2-(1H-pyrrol-1-yl)phenol derivatives. nih.govnih.gov Systematic modifications of the core structure can lead to the discovery of compounds with enhanced potency and selectivity for various biological targets. nih.gov Key areas for modification include:

Substitution on the Phenolic Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenol (B47542) ring can significantly influence the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity. nih.gov

Modification of the Pyrrole (B145914) Ring: Alterations to the pyrrole moiety, such as the introduction of substituents at different positions, could modulate the compound's interaction with biological targets. nih.govbohrium.comresearchgate.net

Alteration of the Amino Group: N-acylation, N-alkylation, or incorporation of the amino group into different heterocyclic systems could lead to derivatives with diverse pharmacological profiles. nih.gov

These SAR studies will be instrumental in identifying the key structural features required for specific biological activities and in the design of more potent and selective analogs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and compound design. nih.govbpasjournals.comwiley.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data for similar aminophenol and pyrrole-containing compounds to predict the potential biological activities, toxicity, and pharmacokinetic properties of novel derivatives. plos.orgnih.gov This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets. springernature.comresearchgate.net

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds derived from the parent structure against various biological targets, identifying promising candidates for further experimental validation. nih.gov

The integration of AI and ML will undoubtedly accelerate the discovery and development of new therapeutic agents based on this scaffold. bpasjournals.com

Exploration of Supramolecular Chemistry and Self-Assembly for Functional Materials

The inherent hydrogen bonding capabilities of the amino and hydroxyl groups, coupled with the π-system of the pyrrole and phenol rings, make this compound an attractive building block for supramolecular chemistry and the development of functional materials. nih.gov Future research in this area could focus on:

Self-Assembling Nanostructures: Investigating the self-assembly of the compound and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, or vesicles. nih.govrsc.org These structures could have applications in drug delivery, tissue engineering, and diagnostics.

Supramolecular Polymers: The formation of supramolecular polymers through non-covalent interactions could lead to materials with tunable properties and responsiveness to external stimuli. nih.gov

Functional Gels and Films: Exploring the potential of this compound to form functional gels or thin films for applications in sensing, catalysis, or as coatings.

The ability to control the self-assembly of these molecules at the nanoscale opens up exciting possibilities for creating novel materials with tailored functionalities. rsc.org

Development of Robust and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the widespread investigation and potential application of this compound and its derivatives. ingentaconnect.com Future research in synthetic methodology should prioritize:

Green Chemistry Approaches: Utilizing green solvents like water or ethanol (B145695), employing catalytic methods, and minimizing waste generation are key principles to be incorporated. ingentaconnect.comnih.govresearchgate.net Methodologies such as microwave-assisted or ultrasound-activated synthesis could offer more sustainable alternatives to conventional methods. nih.govingentaconnect.comsemanticscholar.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing one-pot or multicomponent reactions to construct the core scaffold or its derivatives in a single step would significantly improve synthetic efficiency. researchgate.netnih.gov

Catalytic Systems: Exploring novel and efficient catalysts, including heterogeneous catalysts and nanoparticles, can enhance reaction rates, improve yields, and facilitate catalyst recovery and reuse. nih.govchemscene.comresearchgate.net

These advancements will not only make the synthesis more sustainable but also more amenable to large-scale production. semanticscholar.org

Investigation of Emerging Biological Targets and Mechanistic Pathways

While the aminophenol and pyrrole motifs are known to interact with a range of biological targets, the specific targets and mechanistic pathways of this compound remain to be elucidated. Future research should aim to:

Identify Novel Biological Targets: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify the direct protein targets of the compound within cells.

Elucidate Mechanisms of Action: Investigating the downstream signaling pathways and cellular processes modulated by the compound. For instance, studies on other aminophenol-containing compounds have explored their effects on cell cycle arrest and apoptosis. nih.gov

Explore Prooxidant and Antioxidant Properties: Given that aminophenols can exhibit prooxidant activity, particularly in the presence of metal ions like copper, it is crucial to investigate the redox properties of this compound. nih.gov

A deeper understanding of its molecular targets and mechanisms of action is essential for translating its potential into therapeutic applications.

Multi-Omics Approaches to Understand Systemic Biological Impacts

To gain a holistic understanding of the biological effects of this compound, integrated multi-omics approaches will be invaluable. This involves the simultaneous analysis of:

Genomics: To identify any genetic factors that may influence the response to the compound.

Transcriptomics: To study the changes in gene expression profiles upon treatment with the compound.

Proteomics: To analyze the alterations in protein expression and post-translational modifications.

Metabolomics: To investigate the impact on cellular metabolism and identify any metabolic pathways that are perturbed.

By integrating these large-scale datasets, researchers can construct a comprehensive picture of the compound's systemic effects and identify key pathways and biomarkers associated with its activity.

Novel Non-Clinical Applications in Diverse Scientific Fields

Beyond its potential in medicine, the unique chemical properties of this compound and its derivatives could be harnessed for a variety of non-clinical applications. Pyrrole-containing compounds, for instance, are relevant in materials science. researchgate.net Potential areas of exploration include:

Organic Electronics: The conjugated π-system of the pyrrole and phenol rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Corrosion Inhibition: Aminophenol derivatives have been investigated as corrosion inhibitors for various metals. The presence of heteroatoms (N, O) and aromatic rings in this compound makes it a candidate for such applications.

Catalysis: The compound or its metal complexes could be explored as catalysts in various organic transformations. organic-chemistry.org

Dyes and Pigments: The chromophoric nature of the molecule suggests its potential use as a scaffold for the development of novel dyes and pigments.

The exploration of these non-clinical applications could lead to the discovery of new and valuable uses for this versatile chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.